2-[Bis(3,5-trifluoromethylphenylphosphino)-3,6-dimethoxy]-2',6'-dimethylamino-1,1'-biphenyl
CAS No.: 1810068-30-4
Cat. No.: VC7046206
Molecular Formula: C34H29F12N2O2P
Molecular Weight: 756.573
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1810068-30-4 |
|---|---|
| Molecular Formula | C34H29F12N2O2P |
| Molecular Weight | 756.573 |
| IUPAC Name | 2-[2-bis[3,5-bis(trifluoromethyl)phenyl]phosphanyl-3,6-dimethoxyphenyl]-1-N,1-N,3-N,3-N-tetramethylbenzene-1,3-diamine |
| Standard InChI | InChI=1S/C34H29F12N2O2P/c1-47(2)24-8-7-9-25(48(3)4)28(24)29-26(49-5)10-11-27(50-6)30(29)51(22-14-18(31(35,36)37)12-19(15-22)32(38,39)40)23-16-20(33(41,42)43)13-21(17-23)34(44,45)46/h7-17H,1-6H3 |
| Standard InChI Key | RXBSKAKCDMMHNB-UHFFFAOYSA-N |
| SMILES | CN(C)C1=C(C(=CC=C1)N(C)C)C2=C(C=CC(=C2P(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)OC)OC |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound features a biphenyl core (two connected benzene rings) with distinct substituents at specific positions. The primary benzene ring (positioned at the 2' site) is substituted with a bis(3,5-bis(trifluoromethyl)phenyl)phosphanyl group, while the secondary ring contains methoxy (-OCH₃) groups at the 3' and 6' positions and dimethylamino (-N(CH₃)₂) groups at the 2' and 6' positions . This arrangement creates a sterically crowded environment, which is critical for its function in coordination chemistry.
Systematic Nomenclature
The IUPAC name for the compound is 2-[2-bis[3,5-bis(trifluoromethyl)phenyl]phosphanyl-3,6-dimethoxyphenyl]-1-N,1-N,3-N,3-N-tetramethylbenzene-1,3-diamine, reflecting its substitution pattern and functional groups . Key identifiers include:
| Property | Value |
|---|---|
| CAS Registry Number | 1810068-30-4 |
| Molecular Formula | C₃₄H₂₉F₁₂N₂O₂P |
| Molecular Weight | 756.6 g/mol |
| InChI Key | RXBSKAKCDMMHNB-UHFFFAOYSA-N |
The SMILES notation (CN(C)C1=C(C(=CC=C1)N(C)C)C2=C(C=CC(=C2P(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)OC)OC) further elucidates the connectivity of atoms .
Physical and Chemical Properties
Solubility and Stability
The compound’s solubility is influenced by its hydrophobic trifluoromethyl groups and polar methoxy/dimethylamino substituents. It is likely soluble in organic solvents like dichloromethane or tetrahydrofuran but insoluble in water. Stability under inert atmospheres is expected, though hydrolysis of the phosphanyl group may occur in acidic or aqueous conditions .
Spectroscopic Data
-
¹H NMR: Peaks corresponding to methoxy (~3.8 ppm) and dimethylamino (~2.9 ppm) protons.
-
³¹P NMR: A singlet near 20–30 ppm indicative of the phosphanyl group .
Applications in Catalysis
Role in Asymmetric Synthesis
The compound’s bulky phosphanyl group and electron-donating dimethylamino groups make it a candidate for chiral ligands in transition-metal catalysis. For example, analogous phosphine ligands are used in rhodium-catalyzed asymmetric hydrogenation reactions to produce enantiomerically pure pharmaceuticals .
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